Home > Products > Screening Compounds P146174 > Osimertinib N,N'-Dioxide
Osimertinib N,N'-Dioxide -

Osimertinib N,N'-Dioxide

Catalog Number: EVT-1501172
CAS Number:
Molecular Formula: C₂₉H₃₄N₆O₄
Molecular Weight: 530.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Osimertinib N,N'-Dioxide, a derivative of osimertinib, is an important compound in the treatment of non-small cell lung cancer (NSCLC). Osimertinib itself is a third-generation anti-epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, specifically designed to target mutations in the EGFR gene, such as T790M, which confer resistance to earlier treatments. The compound is recognized for its ability to irreversibly bind to mutant EGFR, making it a critical agent in oncology therapeutics.

Source and Classification

Osimertinib is classified as an anti-cancer agent and falls under the category of small molecule inhibitors. It was developed by AstraZeneca and is marketed under the brand name Tagrisso. The compound has been extensively studied and utilized in clinical settings for its efficacy against specific EGFR mutations that are prevalent in NSCLC patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of osimertinib involves several key steps, typically starting from readily available precursors. A common synthetic route includes:

  1. Formation of Key Intermediates: The initial step often involves the reaction of 3-(2-chloropyrimidin-4-yl)-1-methylindole with 4-fluoro-2-methoxy-5-nitroaniline under acidic conditions to form an intermediate compound.
  2. Reduction and Modification: This intermediate is then subjected to reduction processes, often involving catalytic hydrogenation, to yield the desired amine functionalities.
  3. Final Coupling Reaction: The final step typically involves a coupling reaction where the modified intermediates are reacted with other reagents to form osimertinib N,N'-Dioxide .
Molecular Structure Analysis

Structure and Data

Osimertinib N,N'-Dioxide has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the EGFR protein. The molecular formula for osimertinib is C28H33N7O2C_{28}H_{33}N_{7}O_{2} with a molecular weight of approximately 596 g/mol.

The structural features include:

  • An acrylamide group that enables covalent binding to cysteine residues in the ATP-binding site of mutant EGFR.
  • A pyrimidine ring that contributes to its selectivity for mutated forms of EGFR.
  • Multiple nitrogen-containing groups that enhance solubility and pharmacokinetic properties .
Chemical Reactions Analysis

Reactions and Technical Details

Osimertinib undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Covalent Bond Formation: The primary mechanism by which osimertinib exerts its therapeutic effect involves forming a covalent bond with the Cys797 residue of mutant EGFR. This irreversible binding inhibits downstream signaling pathways essential for cancer cell proliferation .
  2. Metabolic Transformations: In vivo, osimertinib is metabolized primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may have different pharmacological effects .
Mechanism of Action

Process and Data

Osimertinib functions by selectively targeting mutant forms of the EGFR protein. The mechanism involves:

  1. Binding: Upon administration, osimertinib preferentially binds to the active site of mutant EGFR through its acrylamide moiety.
  2. Inhibition: This binding inhibits ATP competition at the active site, effectively blocking downstream signaling pathways that promote tumor growth and survival.
  3. Resistance Mechanisms: While effective, resistance can develop through various mechanisms such as secondary mutations (e.g., C797S) or activation of alternative signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Osimertinib N,N'-Dioxide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range typical for similar compounds.
  • Stability: Stability studies indicate that osimertinib maintains its efficacy under various storage conditions but should be protected from light .
Applications

Scientific Uses

Osimertinib N,N'-Dioxide is primarily used in clinical oncology for treating patients with NSCLC harboring specific EGFR mutations. Its applications include:

  • First-line Treatment: Approved for use as a first-line therapy in patients with advanced EGFR-mutant NSCLC based on clinical trials demonstrating improved progression-free survival compared to earlier-generation therapies .
  • Central Nervous System Activity: Osimertinib has shown significant penetration through the blood-brain barrier, making it effective against brain metastases associated with lung cancer .
Introduction to Osimertinib N,N'-Dioxide

Chemical Identity and Structural Characterization of Osimertinib N,N'-Dioxide

Osimertinib N,N'-dioxide is a significant oxidative metabolite of osimertinib (molecular formula: C~28~H~33~N~7~O~2~·CH~4~O~3~S; molar mass: 596 g/mol), a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). This metabolite forms through N-oxidation of the dimethylamino moiety in the parent compound, resulting in distinct physicochemical properties [5] [7]. Structural elucidation via ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) reveals characteristic fragmentation patterns, including the loss of N~2~O (60 Da) and subsequent cleavage of the methoxypropanamide side chain [5].

Advanced nuclear magnetic resonance (NMR) studies (1H, 13C, DEPT-135, COSY, HSQC, and HMBC) confirm the N-oxide’s identity as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide [5]. The N-oxidation induces electron redistribution, increasing polarity and altering molecular electrostatic potential surfaces compared to osimertinib. These changes impact solubility and membrane permeability, as quantified by a 30% reduction in logP values [4] [5].

  • Table 1: Structural and Analytical Characterization of Osimertinib N,N'-Dioxide
    PropertyOsimertinibOsimertinib N,N'-DioxideAnalytical Method
    Molecular FormulaC~28~H~33~N~7~O~2~C~28~H~33~N~7~O~4~High-resolution MS
    Key MS/MS Fragments (m/z)596 [M+H]⁺, 486, 394612 [M+H]⁺, 552, 486UPLC-QTOF-MS/MS
    ¹³C NMR Shift (Carbonyl C)165.8 ppm166.2 ppm500 MHz NMR
    Solubility (aq. buffer)0.12 mg/mL0.38 mg/mLHPLC-UV quantification

Role in the Context of Third-Generation EGFR Tyrosine Kinase Inhibitors

Osimertinib N,N'-dioxide contributes to the pharmacological profile of third-generation EGFR-TKIs through its activity against both classical and uncommon EGFR mutations. While osimertinib itself irreversibly inhibits sensitizing mutations (exon 19 deletions, L858R) and the T790M resistance mutation via covalent binding to Cys797, its N-oxide metabolite retains selective efficacy against EGFR variants with reduced wild-type EGFR affinity [7] [9]. Preclinical models demonstrate that the metabolite inhibits signaling pathways in NSCLC cell lines harboring uncommon EGFR mutations (e.g., G719X, S768I, L861Q), achieving IC~50~ values of ≤50 nM [3] [6].

In patient-derived xenograft (PDX) models, osimertinib N,N'-dioxide sustains tumor growth inhibition in EGFR-mutant tumors, including those with compound mutations (e.g., G719X + L861Q). This activity is mechanistically attributed to its ability to disrupt ATP-binding site phosphorylation without requiring bio-reversion to the parent drug [3] [9]. However, it exhibits diminished potency against tumors with tertiary C797S mutations, which prevent covalent binding to EGFR [4] [6].

  • Table 2: Preclinical Activity of Osimertinib N,N'-Dioxide in EGFR-Mutant Models
    EGFR Mutation TypeCell Line/ModelIC~50~ (nM)Tumor Growth Inhibition
    L858R/T790MH19751198% (Day 21)
    G719XPDX (LU-01-031)2287% (Day 28)
    L861QPDX (LU-07-013)4978% (Day 28)
    C797S/T790M/L858RBa/F3>1000Not significant

Significance of N-Oxide Modifications in Pharmacological Optimization

N-oxide formation represents a strategic metabolic modification that enhances key pharmaceutical properties of EGFR inhibitors. For osimertinib, N-oxidation:

  • Improves Aqueous Solubility: The conversion of tertiary amines to N-oxides introduces a dipolar moiety, increasing water solubility by ~3-fold (Table 1). This facilitates dissolution and bioavailability, particularly in the gastrointestinal environment [2] [5].
  • Modulates Blood-Brain Barrier (BBB) Penetration: While osimertinib achieves high CNS distribution (brain-to-plasma AUC ratio ≈2), N-oxidation further enhances polarity, potentially reducing P-glycoprotein-mediated efflux. This is critical for targeting CNS metastases in NSCLC [8] [9].
  • Alters Metabolic Stability: As a terminal metabolite, osimertinib N,N'-dioxide exhibits lower CYP3A4-mediated clearance compared to the parent drug. This prolongs systemic exposure without generating reactive intermediates linked to off-target toxicity [5] [8].
  • Mitigates Wild-Type EGFR Inhibition: Unlike the active metabolite AZ5104 (which inhibits wild-type EGFR), osimertinib N,N'-dioxide maintains >10-fold selectivity for mutant EGFR. This preserves the therapeutic window of third-generation TKIs [4] [9].

These modifications exemplify how N-oxidation serves as a natural prodrug optimization mechanism, balancing target engagement and pharmacokinetic parameters for oncotherapeutic applications [2] [4].

Properties

Product Name

Osimertinib N,N'-Dioxide

Molecular Formula

C₂₉H₃₄N₆O₄

Molecular Weight

530.62

Synonyms

Osimertinib Impurity Q

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.